molecular formula C31H62O4 B1581626 1-Octacosanoyl glyceride CAS No. 71035-02-4

1-Octacosanoyl glyceride

Cat. No.: B1581626
CAS No.: 71035-02-4
M. Wt: 498.8 g/mol
InChI Key: BQMPZRKQANYIQU-UHFFFAOYSA-N
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Description

1-Octacosanoyl glyceride is a long-chain fatty acid ester that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is synthesized by the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octacosanoyl glyceride is typically synthesized through the esterification of octacosanoic acid with 2,3-dihydroxypropyl alcohol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl octacosanoate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Octacosanoyl glyceride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .

Scientific Research Applications

1-Octacosanoyl glyceride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and fatty acid chemistry.

    Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin disorders and as a component in drug delivery systems.

    Industry: It is used in the formulation of cosmetics, lubricants, and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-dihydroxypropyl octacosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes such as lipases, influencing the breakdown and synthesis of lipids .

Comparison with Similar Compounds

  • 2,3-Dihydroxypropyl 28-hydroxyoctacosanoate
  • Bis-(2,3-dihydroxypropyl)tetracosanedioate
  • 2,3-Dihydroxypropyl 9,12-octadecadienoate

Comparison: Compared to these similar compounds, 2,3-dihydroxypropyl octacosanoate is unique due to its specific chain length and the presence of two hydroxyl groups on the propyl chain. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2,3-dihydroxypropyl octacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPZRKQANYIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312238
Record name 2,3-dihydroxypropyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71035-02-4
Record name NSC251697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydroxypropyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 g montanic acid (Hoechst-Wachs S), 97 g glycerol (5% excess) and 0.5 g tin powder were reacted as in Example 1. A yellow, brown-tinged hard wax having a dropping point of 84.2° C. was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Octacosanoyl glyceride
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1-Octacosanoyl glyceride
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1-Octacosanoyl glyceride
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1-Octacosanoyl glyceride
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1-Octacosanoyl glyceride
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1-Octacosanoyl glyceride

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